5,6-Dimethyl-1-indanol
Description
Significance of Substituted Indanols and Indanones as Synthetic Building Blocks
Substituted indanols and indanones are integral to the construction of a diverse range of chemical entities. orgsyn.orgarchivemarketresearch.com Their rigid bicyclic structure provides a reliable scaffold upon which chemists can elaborate, leading to the stereocontrolled synthesis of more complex molecules. For instance, the reduction of substituted indanones is a common strategy to access enantioenriched indanols, which are valuable chiral synthons. rsc.org The functional group transformations involving the hydroxyl and carbonyl moieties of indanols and indanones, respectively, are extensive and well-documented. beilstein-journals.orgsacredheart.edu These transformations include oxidations, reductions, and various carbon-carbon bond-forming reactions, highlighting the synthetic versatility of this class of compounds. beilstein-journals.orgsacredheart.edu
The strategic placement of substituents on the aromatic ring of the indane framework can significantly influence the reactivity and biological activity of the resulting molecules. researchgate.net This has led to the development of numerous synthetic methodologies aimed at introducing a variety of functional groups at specific positions. beilstein-journals.orgorganic-chemistry.org The indanone structure is a key component in a number of medicinal chemistry building blocks. mdpi.com
Overview of Research Directions in Indanol Chemistry
Current research in indanol chemistry is multifaceted, with significant efforts directed towards the development of novel and efficient synthetic methods. A major focus is on asymmetric synthesis, aiming to produce enantiomerically pure indanols, which are crucial for the synthesis of chiral drugs and ligands for asymmetric catalysis. rsc.orgacs.org This includes the use of chiral catalysts, such as those based on transition metals like rhodium and ruthenium, for the asymmetric hydrogenation or transfer hydrogenation of prochiral indanones. rsc.org
Another active area of research involves the functionalization of the indane skeleton at various positions to create a library of substituted indanols with diverse properties. researchgate.netrsc.org This includes the introduction of a wide range of substituents on the aromatic ring and the cyclopentane (B165970) ring. researchgate.net The development of one-pot and multicomponent reactions for the synthesis of complex indanol derivatives is also a significant trend, offering advantages in terms of efficiency and sustainability. organic-chemistry.org Furthermore, there is ongoing interest in exploring the applications of indanol derivatives in materials science and as intermediates in the synthesis of novel therapeutic agents. archivemarketresearch.combeilstein-journals.org
| Property | Value |
| Molecular Formula | C₁₁H₁₂O chembk.com |
| Molecular Weight | 160.21 g/mol nih.gov |
| Melting Point | 45-47 °C chembk.com |
| Boiling Point | 129-130 °C chembk.com |
| Appearance | Colorless solid chembk.com |
The reduction of 5,6-dimethyl-1-indanone leads to the formation of 5,6-dimethyl-1-indanol. This transformation can be achieved using various reducing agents. A general method for the reduction of indanones to indanols involves the use of sodium borohydride (B1222165) (NaBH₄) in an alcohol solvent, such as methanol. whiterose.ac.uk This reaction is typically carried out at room temperature. whiterose.ac.uk
Structure
3D Structure
Properties
Molecular Formula |
C11H14O |
|---|---|
Molecular Weight |
162.23 g/mol |
IUPAC Name |
5,6-dimethyl-2,3-dihydro-1H-inden-1-ol |
InChI |
InChI=1S/C11H14O/c1-7-5-9-3-4-11(12)10(9)6-8(7)2/h5-6,11-12H,3-4H2,1-2H3 |
InChI Key |
FWYWKLULFJCQEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)C(CC2)O |
Origin of Product |
United States |
Chemical Reactivity and Derivatization of 5,6 Dimethyl 1 Indanol and Analogs
Electrophilic Aromatic Substitution Reactions on Dimethylated Indane Core
The aromatic ring of the 5,6-dimethyl-1-indanol core is susceptible to electrophilic aromatic substitution (EAS). In these reactions, an electrophile replaces a hydrogen atom on the aromatic ring. The reactivity and regioselectivity (the position of substitution) are significantly influenced by the existing substituents on the ring.
The two methyl groups at positions 5 and 6 are electron-donating groups, which activate the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles compared to unsubstituted benzene. These activating groups typically direct incoming electrophiles to the ortho and para positions relative to themselves. In the case of the 5,6-dimethylated indane system, the available positions for substitution are C4 and C7. The fused aliphatic ring and the hydroxyl-bearing carbon also influence the electron distribution and steric accessibility of these positions.
Common EAS reactions include:
Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.
Halogenation: Introduction of a halogen (e.g., -Cl, -Br) using a Lewis acid catalyst.
Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. This reaction is notably reversible.
Friedel-Crafts Alkylation/Acylation: Introduction of an alkyl or acyl group using an alkyl halide or acyl halide with a Lewis acid catalyst.
The precise outcome of these reactions on the this compound core depends on the specific reagents and reaction conditions, which can be optimized to favor substitution at a particular position.
Reactions at the Hydroxyl Group of this compound
The secondary alcohol functional group at the C1 position is a key site for chemical modification.
Esterification Reactions
Esterification is a common transformation for hydroxyl groups, including that of this compound. This reaction typically involves reacting the alcohol with a carboxylic acid or a carboxylic acid derivative (such as an acid chloride or anhydride) to form an ester. These reactions can be catalyzed by acids or promoted by coupling reagents.
A variety of methods are available for esterification, offering flexibility in terms of reaction conditions and substrate compatibility. For example, sulfuryl fluoride (SO₂F₂) has been shown to mediate the dehydrative coupling of carboxylic acids and alcohols at room temperature with high efficiency and broad substrate scope. Another approach involves the use of dialkyl dicarbonates in the presence of a Lewis acid like magnesium chloride, which proceeds through a carboxylic anhydride intermediate. The choice of method depends on the specific carboxylic acid being used and the desired purity and yield of the resulting ester.
| Esterification Method | Reagents | Key Features |
| Fischer Esterification | Carboxylic Acid, excess Alcohol, Acid Catalyst | Reversible; requires removal of water to drive equilibrium. |
| Acyl Chloride Method | Acyl Chloride, Pyridine or other base | High reactivity; often proceeds at room temperature. |
| Anhydride Method | Carboxylic Anhydride, Catalyst (e.g., DMAP) | Generally milder than using acyl chlorides. |
| Coupling Agent Method | Carboxylic Acid, Coupling Agent (e.g., DCC, TFFH), Alcohol | Forms esters under mild conditions with a wide range of functional groups. |
| SO₂F₂ Mediated | Carboxylic Acid, Alcohol, SO₂F₂ | Mild, room temperature conditions with high efficiency. |
Derivatization for Ligand and Chiral Auxiliary Development
The rigid, chiral nature of the indanol scaffold makes it an excellent platform for the synthesis of chiral auxiliaries and ligands used in asymmetric synthesis. A chiral auxiliary is a molecule that is temporarily incorporated into a synthesis to guide the formation of a specific stereoisomer, after which it is removed.
Synthesis of Chiral Auxiliaries from Indanols
Indanol derivatives, particularly aminoindanols, are precursors to widely used chiral auxiliaries. For instance, trans-1-amino-2-indanol is a common starting material for preparing inexpensive and effective thiazolidinethione-based chiral auxiliaries. These auxiliaries have demonstrated high diastereoselectivity in reactions like acetate aldol (B89426) additions. Similarly, oxazolidinone auxiliaries, popularized by David A. Evans, can be synthesized from amino alcohols and are used to direct stereoselective alkylation and aldol reactions. The predictable stereocontrol offered by these indanol-derived auxiliaries is crucial in the synthesis of complex, enantiomerically pure molecules.
Development of Indanol-Based Ligands for Asymmetric Catalysis
The indanol framework is a pivotal scaffold in the design of chiral ligands for asymmetric catalysis. These ligands coordinate to a metal center, creating a chiral environment that influences the stereochemical outcome of a catalyzed reaction. The inherent rigidity of the indane ring system is considered important for achieving high enantioselectivity.
For example, ruthenium catalysts prepared with ligands derived from (1S,2R)-1-amino-2-indanol have proven efficient in the asymmetric transfer hydrogenation of N-(diphenylphosphinyl)imines, producing chiral amines with good yields and enantiomeric excesses up to 82%. Furthermore, indanol-derivatized bisoxazoline (Box) ligands have been successfully employed in nickel-catalyzed hydroamination reactions, achieving high yields and excellent enantioselectivity (up to 97% yield and 99% ee) for the synthesis of chiral arylamines. The modularity of the indanol scaffold allows for systematic tuning of the ligand architecture to optimize catalyst performance for specific transformations.
| Catalytic System | Ligand Type | Application | Performance Metric |
| Ruthenium Complex | (1S,2R)-1-amino-2-indanol | Asymmetric Transfer Hydrogenation of Ketimines | up to 82% ee |
| Nickel Complex | Indanol-derivatized Bisoxazoline (Box) | Regio- and Enantioselective Hydroamination | up to 99% ee |
| Organoiodine Catalyst | Indanol Scaffold | Enantioselective Hydrative Dearomatization | High modularity for catalyst optimization. |
Formation of Complex Polycyclic Systems Incorporating Indanol Moieties
The indanone core, which is readily accessible from this compound via oxidation, serves as a versatile starting material for constructing more complex polycyclic systems. Various synthetic strategies have been developed to build upon the five-membered ring of the indanone structure.
One common method is the Friedel–Crafts reaction, which is widely used for the synthesis of 1-indanones themselves by intramolecular cyclization of 3-arylpropanoic acids or their corresponding acid chlorides. Further functionalization can be achieved through reactions like the Nazarov cyclization. For example, a chalcone (B49325) can undergo a Nazarov reaction in the presence of trifluoroacetic acid to yield a 3-phenyl-1-indanone, which can then be further modified, for instance by bromination, to create useful intermediates for subsequent transformations. These strategies allow for the fusion of additional rings onto the indanol framework, leading to the synthesis of complex molecules such as benzopyronaphthoquinones, which have applications in medicinal chemistry.
Indazole and Indole (B1671886) Ring System Incorporations
The fusion of indazole or indole moieties with the indanol framework leads to complex heterocyclic systems. The synthesis of these derivatives often involves multi-step sequences that build upon the existing indanol structure.
Indazole Derivatives: Indazoles, or benzopyrazoles, are bicyclic aromatic heterocycles. chemicalbook.com Their synthesis can be achieved through various methods, often involving the formation of a pyrazole (B372694) ring fused to a benzene ring. organic-chemistry.org One common strategy involves the intramolecular cyclization of ortho-substituted phenylhydrazones. nih.govresearchgate.net For instance, a general one-pot protocol for creating 1-aryl-1H-indazoles has been developed that does not require the specific substitution patterns needed for SNAr cyclization. researchgate.net Another approach utilizes the reaction of 2'-fluoro-5'-nitroacetophenone or 2-fluoro-5-nitrobenzaldehyde with hydrazine (B178648) hydrate to yield the corresponding indazoles. nih.gov The reaction of NH-indazoles with formaldehyde in aqueous hydrochloric acid has been studied, leading to the formation of N1-CH2OH derivatives. nih.govresearchgate.net
To incorporate an indazole ring onto a this compound scaffold, the indanol would first need to be converted into a suitable precursor, such as an ortho-halo- or ortho-nitro-substituted benzaldehyde or acetophenone derivative. This functionalized indane could then undergo condensation with a hydrazine derivative followed by cyclization to form the fused indazolyl-indane system.
Indole Derivatives: Indole, a fusion of a benzene and a pyrrole ring, is a prominent scaffold in natural products and pharmaceuticals. wikipedia.orgnih.govrsc.org Numerous synthetic methods exist for its construction. organic-chemistry.orgrsc.org The Fischer indole synthesis is a classic method, but modern techniques often employ metal-catalyzed cross-coupling and cyclization reactions. rsc.org For example, a metal-free, two-step synthesis has been developed to obtain indole derivatives from compounds containing an aryl triazole fragment. mdpi.com In this process, the triazole ring opens and rearranges to form an N-aryl ethene-1,1-diamine, which is then cyclized in the presence of iodine to form the 1H-indole. mdpi.com Another method involves the domino condensation and allylic hydroxylation of enamines with arylglyoxals to produce fused pyrrole derivatives, which can be oxidized to form indole-4,7-diones. thieme-connect.comresearchgate.net
The synthesis of an indole ring fused to the indanol core could be envisioned through several pathways. One potential route involves the functionalization of the indanol's benzene ring to introduce substituents amenable to indole-forming cyclization reactions, such as the Fischer, Reissert, or Madelung syntheses.
Table 1: General Synthetic Strategies for Indazole and Indole Formation This table outlines common synthetic routes that could be adapted to functionalized indanol precursors.
| Heterocycle | Synthetic Method | Key Precursors | Typical Reagents |
| Indazole | Intramolecular SNAr Cyclization | o-Fluorobenzaldehydes / o-Fluoroacetophenones, Hydrazines | Hydrazine hydrate, DMF, Base (e.g., K2CO3) nih.govresearchgate.net |
| Cadogan Reaction | 2-Nitrobenzaldehyde, Anilines | P(OEt)3 nih.gov | |
| [3+2] Cycloaddition | Diazo compounds, Arynes | CsF or TBAF chemicalbook.com | |
| Indole | Fischer Indolisation | Aryl hydrazines, Ketones/Aldehydes | Acid catalyst (e.g., HCl, ZnCl2) rsc.org |
| Palladium-Catalyzed Cyclization | o-Alkynylanilines | Palladium catalyst, Base | |
| Triazole Ring-Opening/Cyclization | Aryl triazoles, N-nucleophiles | Heat, Iodine mdpi.com | |
| Domino Condensation/Oxidation | Enamines, Arylglyoxals | Acetonitrile (reflux), CrO3/Pyridine thieme-connect.com |
Schiff Base and Oxazolidine Formation from Aminoindanol Analogs
Aminoindanol analogs are key precursors for the synthesis of Schiff bases and oxazolidines. These reactions leverage the nucleophilicity of the amino group and the presence of a nearby hydroxyl group, which can participate in subsequent intramolecular cyclization.
Schiff Base Formation: A Schiff base is a compound containing a carbon-nitrogen double bond, with the nitrogen atom connected to an aryl or alkyl group, but not hydrogen. wikipedia.org They are typically formed through the condensation of a primary amine with an aldehyde or ketone. wikipedia.orgprimescholars.com In the context of aminoindanols, the reaction between 1-amino-2-indanol and various salicylaldehydes in absolute ethanol (B145695) at room temperature readily produces the corresponding Schiff bases (imines). mdpi.com Detailed studies show that these products often exist in the more stable enamine tautomeric form in the solid state. mdpi.com Although the formation of oxazolidines can occur under kinetic control, the resulting imines are generally the more thermodynamically stable products. nih.gov
Oxazolidine Formation: Oxazolidines are five-membered heterocyclic compounds containing both oxygen and nitrogen. wikipedia.org They are commonly prepared by the condensation reaction of a 1,2-amino alcohol with an aldehyde or ketone. wikipedia.orgnih.gov The reaction proceeds via the formation of a hemiaminal intermediate, which then undergoes intramolecular cyclization. organic-chemistry.org
Studies on 1-amino-2-indanol reveal that while Schiff bases are the thermodynamically favored products, fused 1,3-oxazolidines can be generated. mdpi.comnih.gov The stereochemical outcome of the cyclization can be controlled; for example, imine cyclization under acylating conditions leads specifically to the formation of 2,4-trans-oxazolidines. nih.gov This stereocontrol is a critical feature of reactions involving conformationally restricted amino alcohols like aminoindanol. mdpi.com The reaction of β-hydroxy amino acids with certain aldehydes can also lead to oxazolidine formation, demonstrating chirality transfer from the amino acid to the heterocyclic ring. nih.gov
Table 2: Products from the Reaction of 1-Amino-2-Indanol with Substituted Salicylaldehydes This table summarizes the types of products formed from the reaction of aminoindanol analogs with aldehydes, highlighting the competition between Schiff base and oxazolidine formation.
| Aminoindanol Analog | Aldehyde | Solvent | Primary Product Type | Key Finding |
| (1R,2S)-1-Amino-2-indanol | Salicylaldehyde | Ethanol | Schiff Base (Imine) | Reaction proceeds at room temperature; product isolated by filtration. mdpi.com |
| (1R,2S)-1-Amino-2-indanol | Substituted Salicylaldehydes | Ethanol | Schiff Base (Imine) | The imine is the thermodynamically controlled product. nih.gov |
| (1R,2S)-1-Amino-2-indanol | Salicylaldehyde | Ethyl Ether | Salicylimine | Use of ether as a solvent can prevent the formation of side products. mdpi.com |
| (1R,2S)-1-Amino-2-indanol | Salicylaldehyde (under acylating conditions) | Not Specified | 2,4-trans-Oxazolidine | Cyclization under these conditions provides stereocontrol. nih.gov |
Triazole Ring Annulation with Indanol Scaffolds
Triazoles are five-membered heterocyclic rings containing three nitrogen atoms. Their incorporation into other molecular scaffolds is a common strategy in medicinal chemistry due to their wide range of biological activities. nih.gov The annulation (fusion of a new ring) of a triazole ring onto an indanol scaffold requires the introduction of appropriate functional groups to facilitate the ring-forming reaction.
The most prominent method for synthesizing 1,2,3-triazoles is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a key example of "click chemistry". frontiersin.org This reaction involves the [3+2] cycloaddition of an azide with a terminal alkyne to regioselectively form the 1,4-disubstituted 1,2,3-triazole. frontiersin.org To apply this to an indanol scaffold, the molecule would need to be derivatized to contain either an azide or an alkyne group. For example, the hydroxyl group of this compound could be converted into a leaving group and substituted with sodium azide to form an azido-indane derivative. Alternatively, an alkyne group could be introduced onto the aromatic ring or as a side chain via cross-coupling reactions. This functionalized indanol could then react with a corresponding alkyne or azide partner to form the desired indanol-triazole conjugate.
The synthesis of 1,2,4-triazoles involves different precursors, such as amidines, imidates, or amidrazones, which provide the necessary nitrogen atoms for the heterocyclic ring. frontiersin.org Functionalization of the triazole backbone itself is also an area of interest. nih.govresearchgate.net Annulation can induce hidden reactivity in the triazole ring, such as N-N bond-cleaving ring-opening reactions, which can be used to access other novel heterocyclic structures. nih.govresearchgate.net
A synthesis of 1,2,3-triazolyl indole hybrids has been reported, which involves the Michael addition of indoles to 1,2,3-triazolyl chalcone hybrids. ias.ac.in This demonstrates the chemical compatibility of these heterocyclic systems and suggests pathways for creating more complex molecules incorporating indanol, indole, and triazole motifs.
Table 3: Potential Strategies for Triazole Annulation with Indanol Scaffolds This table outlines hypothetical synthetic approaches for linking a triazole ring to an indanol core based on established triazole synthesis methods.
| Triazole Type | Synthetic Strategy | Required Indanol Functionalization | Reaction Partner |
| 1,2,3-Triazole | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Introduction of an azide group (e.g., via substitution of a tosylate) | A terminal alkyne |
| 1,2,3-Triazole | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Introduction of a terminal alkyne group (e.g., via Sonogashira coupling) | An organic azide |
| 1,2,4-Triazole | Cyclization of Amidrazones | Conversion to an amidrazone precursor | An appropriate cyclizing agent (e.g., orthoesters) |
Advanced Spectroscopic Characterization of Indanol Structures
Vibrational Spectroscopy for Conformational Analysis
Vibrational spectroscopy probes the discrete vibrational energy levels of a molecule, which are highly sensitive to its geometry and bonding. This makes it an invaluable tool for conformational analysis, identifying and characterizing the different spatial arrangements of atoms (conformers) that a molecule can adopt.
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. It is a fundamental technique for identifying functional groups and can be adeptly applied to study the conformational preferences of molecules like 5,6-Dimethyl-1-indanol. The five-membered aliphatic ring in indanols can undergo a puckering motion, leading to distinct conformers, primarily categorized as 'axial' or 'equatorial' based on the orientation of the hydroxyl (-OH) group.
The vibrational frequencies of the O-H group, as well as the C-O stretching and C-H bending modes, are particularly sensitive to the conformational state. In the case of 1-indanol, distinct vibrational frequencies in the IR spectrum have been associated with its different conformers. mpg.de For this compound, it is expected that the axial and equatorial conformers will also exhibit unique IR spectral signatures. The addition of the dimethyl groups on the benzene ring may subtly influence the electronic distribution and, consequently, the vibrational frequencies, but the principles of conformational identification remain the same.
The relative intensities of the absorption bands corresponding to each conformer can, under certain conditions, provide an estimate of their relative populations. However, it is crucial to recognize that the molar absorptivities of each conformer can differ, which must be accounted for in quantitative conformational analysis. nih.gov
Table 1: Hypothetical IR Frequencies for Conformational Analysis of this compound
| Vibrational Mode | Axial Conformer (cm⁻¹) | Equatorial Conformer (cm⁻¹) |
|---|---|---|
| O-H Stretch | ~3620 | ~3635 |
| C-O Stretch | ~1050 | ~1070 |
Note: This table is illustrative and based on typical frequency shifts observed for axial and equatorial conformers in similar cyclic alcohols. Precise values for this compound would require experimental measurement.
Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. While IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy provides valuable information about the non-polar parts of a molecule, such as the carbon skeleton. For this compound, Raman spectroscopy can be used to probe the vibrations of the aromatic ring and the aliphatic five-membered ring.
Conformational changes can induce shifts in the Raman scattering frequencies and intensities. The analysis of the low-frequency region of the Raman spectrum is particularly useful for studying the puckering vibrations of the five-membered ring, providing further insight into the conformational landscape of the molecule. Computational methods, such as Density Functional Theory (DFT), are often employed in conjunction with experimental Raman and IR spectra to accurately assign vibrational modes to specific molecular motions and conformers. nih.gov
Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. wikipedia.org Since this compound possesses a stereocenter at the C1 position, it exists as a pair of enantiomers. VCD spectroscopy is exceptionally suited for determining the absolute configuration (R or S) of chiral molecules in solution. rsc.orgnih.gov
The VCD spectrum provides a unique fingerprint for each enantiomer, with mirror-image spectra for the (R) and (S) forms. By comparing the experimental VCD spectrum with that predicted by quantum chemical calculations for a known configuration, the absolute stereochemistry of the molecule can be unambiguously determined. wikipedia.org This technique is also sensitive to the solution-phase conformation, providing a detailed picture of the three-dimensional structure of the molecule. rsc.org
Electronic Spectroscopy for Excited State Characterization
Electronic spectroscopy involves the transition of electrons between different electronic energy levels upon absorption of ultraviolet or visible light. These techniques are instrumental in characterizing the electronic structure and dynamics of molecules in their excited states.
Resonance-Enhanced Multiphoton Ionization (REMPI) is a highly sensitive and selective technique used to study the electronic spectra of molecules in the gas phase under jet-cooled conditions. mpg.de In a REMPI experiment, a molecule is excited by absorbing one or more photons to an intermediate electronic state (S₁). It is then ionized by absorbing another photon. By scanning the wavelength of the laser and detecting the resulting ions, a spectrum of the S₁ ← S₀ transition is obtained.
For 1-indanol, REMPI spectroscopy has been successfully used to identify and distinguish between different conformers. mpg.de The origin bands (0-0 transitions) of the electronic spectra for the axial and equatorial conformers are typically separated in energy, allowing for their individual study. It is anticipated that the REMPI spectrum of this compound would similarly show distinct origin bands for its stable conformers. The relative intensities of these bands can provide information about the relative populations of the conformers in the jet-cooled molecular beam.
Laser-Induced Fluorescence (LIF) spectroscopy is another sensitive technique for obtaining high-resolution electronic spectra of jet-cooled molecules. mpg.de In LIF, a molecule is excited to a higher electronic state by a laser, and the subsequent fluorescence emitted as the molecule relaxes back to the ground state is detected. By scanning the laser frequency, an excitation spectrum is recorded.
LIF spectroscopy has been used in conjunction with REMPI to study the conformational landscape of 1-indanol. mpg.de By selectively exciting a specific conformer and dispersing the resulting fluorescence, information about the vibrational levels of the ground electronic state can be obtained. This helps in the definitive assignment of the observed spectral features to specific conformers. For this compound, LIF would be a powerful tool to probe the excited state properties of its individual conformers and to investigate the influence of the methyl groups on the electronic structure of the indanol core.
Table 2: Spectroscopic Parameters for 1-Indanol Conformers (for illustrative comparison)
| Conformer | Spectroscopic Technique | S₁ ← S₀ Origin (cm⁻¹) | S₁ State Lifetime (ns) |
|---|---|---|---|
| Equatorial (eq1) | REMPI/LIF | ~37059 | ~60 |
Source: Data derived from studies on 1-indanol. mpg.de Similar parameters would be expected for the conformers of this compound, with potential shifts due to the methyl substituents.
UV/Vis Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV/Vis) spectroscopy is a powerful tool for investigating the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. In organic molecules, the most common transitions involve the excitation of electrons from π bonding orbitals or non-bonding (n) orbitals to anti-bonding π* orbitals. mdpi.comnp-mrd.org
For this compound, the presence of the benzene ring constitutes the primary chromophore. The electronic spectrum is expected to be dominated by π → π* transitions characteristic of the substituted benzene ring. Based on data from analogous compounds like 5-indanol, the absorption spectrum of this compound in a non-polar solvent such as cyclohexane would likely exhibit two main absorption bands. The more intense band, corresponding to the primary aromatic absorption (E2 band), is predicted to appear at a lower wavelength, while a weaker, fine-structured band (B band) resulting from forbidden transitions would be observed at a longer wavelength.
The substitution of two methyl groups on the benzene ring is anticipated to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted indanol, due to the electron-donating nature of alkyl groups. The position of these maxima can also be influenced by the solvent polarity. For instance, in more polar solvents, a slight red shift of the π → π* transitions may be observed. mdpi.com A study on 5-indanol in various solvents showed a red shift in the absorption maximum as the solvent polarity increased, a trend that would be expected to hold for this compound. researchgate.net
Table 1: Predicted UV/Vis Absorption Maxima for this compound in Various Solvents (based on data for 5-indanol)
| Solvent | Predicted λmax (nm) |
| Cyclohexane | ~275, ~282 |
| Ethyl Acetate | ~276, ~283 |
| Acetonitrile | ~277, ~284 |
| 2-Propanol | ~278, ~285 |
Note: These are predicted values based on the observed shifts for 5-indanol and the expected effect of methyl substitution.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise structure of organic compounds by probing the magnetic properties of atomic nuclei.
¹H NMR and ¹³C NMR Spectroscopic Analysis
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to provide key information about the number and connectivity of hydrogen atoms. The aromatic region would likely show two singlets, corresponding to the protons at positions 4 and 7 on the benzene ring. The proton attached to the carbon bearing the hydroxyl group (H-1) would appear as a triplet, due to coupling with the adjacent methylene protons at C-2. The two methyl groups at positions 5 and 6 would each give rise to a sharp singlet. The protons of the two methylene groups in the five-membered ring (C-2 and C-3) would exhibit more complex splitting patterns (multiplets) due to geminal and vicinal coupling.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will reveal the number of unique carbon environments. For this compound, eleven distinct signals are expected. The carbon atom bearing the hydroxyl group (C-1) would resonate in the range typical for secondary alcohols. The four quaternary aromatic carbons (C-3a, C-5, C-6, and C-7a) and the two aromatic carbons with attached protons (C-4 and C-7) will appear in the aromatic region of the spectrum. The two methyl carbons will have characteristic shifts in the aliphatic region, and the two methylene carbons of the cyclopentyl ring will also be found in this region. The chemical shifts can be predicted based on the analysis of related substituted indanols. mdpi.com
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 | ~5.2 (t) | ~75 |
| 2 | ~2.5-2.8 (m) | ~35 |
| 3 | ~2.9-3.1 (m) | ~30 |
| 3a | - | ~145 |
| 4 | ~7.1 (s) | ~125 |
| 5 | - | ~138 |
| 5-CH₃ | ~2.3 (s) | ~20 |
| 6 | - | ~135 |
| 6-CH₃ | ~2.3 (s) | ~20 |
| 7 | ~7.0 (s) | ~128 |
| 7a | - | ~142 |
Note: These are estimated chemical shifts based on known values for substituted indanols and general substituent effects.
Advanced NMR Techniques for Stereochemical Assignment
While ¹H and ¹³C NMR can establish the basic connectivity, advanced NMR techniques are crucial for unambiguous stereochemical assignments, particularly for chiral centers like C-1 in this compound. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) can be used to determine the relative stereochemistry by identifying protons that are close in space. For instance, irradiation of the H-1 proton should show a Nuclear Overhauser Effect (NOE) to specific protons on the same face of the five-membered ring, helping to establish its cis or trans relationship with other substituents if present.
Two-dimensional correlation techniques like Heteronuclear Single Quantum Coherence (HSQC) would be employed to correlate each proton with its directly attached carbon atom, confirming the assignments made in the 1D spectra. chemicalbook.com Heteronuclear Multiple Bond Correlation (HMBC) would further elucidate the connectivity by showing correlations between protons and carbons that are two or three bonds away.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which can be used for identification and structural elucidation.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact molecular mass of this compound (C₁₁H₁₄O). rsc.org This accurate mass measurement allows for the determination of the elemental composition, distinguishing it from other compounds with the same nominal mass. The expected [M+H]⁺ ion for this compound would have a calculated m/z that can be compared to the experimentally determined value with high precision.
Tandem Mass Spectrometry for Mechanistic Insights
Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific ion (the precursor ion, in this case, the molecular ion or a protonated molecule of this compound) and its subsequent fragmentation by collision-induced dissociation (CID). The analysis of the resulting fragment ions (product ions) provides valuable information about the molecule's structure.
For this compound, key fragmentation pathways would likely involve the loss of a water molecule (H₂O) from the molecular ion, a common fragmentation for alcohols. Another expected fragmentation would be the loss of a methyl group (CH₃). The cleavage of the five-membered ring could also lead to characteristic fragment ions. By analogy with the fragmentation of 1-indanol, a significant peak corresponding to the loss of the hydroxyl group and subsequent rearrangement to a stable indene-type cation would be anticipated. nih.gov The fragmentation pattern of 5,6-dimethoxy-1-indanone (B192829), a related compound, also shows characteristic losses of methyl and methoxy groups, which can provide insights into the fragmentation behavior of the substituted aromatic ring. nist.govchemicalbook.com
Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound
| m/z (predicted) | Possible Fragment | Proposed Loss |
| 176 | [M]⁺ | - |
| 158 | [M - H₂O]⁺ | Loss of water |
| 161 | [M - CH₃]⁺ | Loss of a methyl group |
| 143 | [M - H₂O - CH₃]⁺ | Sequential loss of water and a methyl group |
| 133 | [C₁₀H₉]⁺ | Loss of CH₃ and H₂O with rearrangement |
Note: These are predicted fragmentation patterns based on the structure of this compound and data from analogous compounds.
Computational and Theoretical Studies of 5,6 Dimethyl 1 Indanol
Density Functional Theory (DFT) Calculations for Structural Optimization and Electronic Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. nih.gov It is widely used to determine optimized molecular geometries, predict spectroscopic features, and analyze electronic properties for indanol derivatives and related aromatic compounds. nih.govresearchgate.net
The non-planar five-membered ring in the indanol scaffold allows for multiple conformations. Computational studies on related molecules, such as 2-indanol, have shown that the molecule can exist in several stable conformations that can interchange through ring-puckering vibrations and the internal rotation of the hydroxyl (OH) group. acs.orgacs.org
A potential energy surface (PES) is a multidimensional map that describes the energy of a molecule as a function of its geometry. longdom.orgwikipedia.org For indanols, a PES can be calculated in terms of the ring-puckering angle and the dihedral angle of the OH group to identify the most stable conformers (energy minima) and the transition states that connect them. acs.orglibretexts.org In the case of 2-indanol, four distinct stable conformers have been identified through comprehensive ab initio calculations, with their relative stability determined by factors such as intramolecular hydrogen bonding. acs.orgacs.org For 5,6-Dimethyl-1-indanol, a similar conformational landscape is expected, influenced by the puckering of the five-membered ring and the orientation of the 1-hydroxyl group. The methyl groups on the benzene ring are not expected to introduce additional rotatable bonds that significantly complicate the primary conformational possibilities of the indanol core, but they will influence the electronic landscape.
Table 1: Example of Calculated Relative Energies for Conformers of 2-Indanol This table illustrates the type of data obtained from conformational analysis of a related indanol. The most stable conformer (A) is set as the reference (0.00 kJ/mol).
| Conformer | Description | Relative Energy (kJ/mol) | Population at 90°C (Predicted) |
| A | Intramolecular H-bond | 0.00 | 70% |
| B | H-atom pointing away | 5.3 | 13% |
| C | H-atom equatorial | 6.5 | 9% |
| D | H-atom intermediate | 7.2 | 8% |
Data derived from MP2/6-311++G(d,p) calculations on 2-indanol. acs.org
A key feature influencing the conformational preference in many indanol systems is the formation of an intramolecular hydrogen bond. mdpi.com In molecules like 2-indanol and certain diastereoisomers of 1-amino-2-indanol, a stabilizing interaction occurs between the hydrogen atom of the hydroxyl group and the π-electron cloud of the adjacent benzene ring. acs.orgacs.orgrsc.org This O-H···π interaction is typically found in the most stable conformer. acs.org
DFT and ab initio calculations are crucial for characterizing these weak bonds. acs.orgacs.org These methods can predict the geometric parameters of the hydrogen bond (such as the O-H distance and the distance from the hydrogen to the ring) and estimate its energy. For 2-indanol, the hydrogen bond energy was estimated to be 6.5 kJ/mol. acs.org In this compound, a similar O-H···π interaction is highly probable and would be a dominant factor in determining its most stable three-dimensional structure. The electron-donating nature of the two methyl groups at the 5- and 6-positions would likely increase the electron density of the benzene ring, potentially strengthening this intramolecular hydrogen bond compared to unsubstituted 1-indanol.
DFT calculations are a reliable tool for predicting the vibrational frequencies of molecules, which correspond to the peaks observed in infrared (IR) and Raman spectra. researchgate.netnih.gov Theoretical frequency calculations are essential for assigning the normal modes of vibration to the experimentally observed spectral bands. acs.orgchemrxiv.org Studies on related molecules like 2-bromo-1-indanol and various indanone derivatives have successfully used DFT methods (e.g., B3LYP with a 6-311G basis set) to compute vibrational spectra. nih.gov
The process involves first finding the optimized, minimum-energy geometry of the molecule. Then, the vibrational frequencies are calculated from the second derivatives of the energy with respect to atomic displacements. researchgate.netmdpi.com It is standard practice to apply a scaling factor to the calculated frequencies to correct for approximations in the computational method and the neglect of anharmonicity, improving the agreement with experimental data. nih.gov Such calculations for this compound would predict characteristic frequencies for O-H stretching, C-H stretching of the methyl and ring protons, and various ring deformation modes.
Table 2: Example Comparison of Experimental vs. Scaled Calculated Vibrational Frequencies for a Related Compound This table demonstrates the typical accuracy of DFT in predicting vibrational spectra for complex organic molecules.
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |
| C=O Stretch | 1685 | 1683 |
| C-H Aromatic Stretch | 3080 | 3082 |
| CH₂ Scissoring | 1460 | 1465 |
| Ring Breathing | 1020 | 1018 |
Illustrative data based on DFT calculations for substituted aromatic ketones.
Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. irjweb.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. dergipark.org.tr The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for describing the chemical reactivity and kinetic stability of a molecule. irjweb.comnih.gov
A small HOMO-LUMO gap suggests that a molecule is more reactive, more polarizable, and requires less energy to be excited. nih.gov DFT calculations are widely used to compute the energies of these orbitals. dergipark.org.trdntb.gov.ua For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring, which is further enriched by the electron-donating hydroxyl and dimethyl substituents. The LUMO would likely be a π* antibonding orbital distributed over the aromatic system. Analyzing the spatial distribution of these orbitals helps predict sites susceptible to electrophilic and nucleophilic attack.
Table 3: Key Parameters from Frontier Molecular Orbital Analysis
| Parameter | Definition | Significance |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Related to the ability to donate an electron (ionization potential). |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Related to the ability to accept an electron (electron affinity). |
| ΔE (Energy Gap) | ELUMO - EHOMO | Indicates chemical reactivity, kinetic stability, and polarizability. |
Ab Initio Quantum Chemical Calculations for Energetic and Electronic Characterization
Ab initio (Latin for "from the beginning") quantum chemistry methods solve the electronic Schrödinger equation without using empirical parameters derived from experimental data. wikipedia.orgnih.gov These methods are based on first principles and can achieve very high accuracy, although they are typically more computationally demanding than DFT. nih.govresearchgate.net Common ab initio methods include Hartree-Fock (HF), Møller-Plesset perturbation theory (e.g., MP2), and Coupled Cluster (CC) theory. wikipedia.org
In the study of indanol systems, high-level ab initio calculations, such as MP2 with large basis sets (e.g., cc-pVTZ), have been employed to perform comprehensive characterizations. acs.orgacs.org These calculations provide benchmark-quality data for:
Conformational Energies: Accurately determining the relative energies of different conformers. acs.org
Hydrogen Bond Strengths: Providing reliable estimates for the energy of weak interactions like the O-H···π bond. acs.org
Electronic Structure: Offering a detailed description of the electron distribution and molecular orbitals.
For this compound, such calculations would serve to validate the results obtained from DFT methods and provide a more precise characterization of its energetic and electronic properties, confirming the most stable geometric structure and the subtleties of its intramolecular interactions.
Molecular Dynamics Simulations for Conformational Landscapes
While DFT and ab initio calculations are excellent for studying static, minimum-energy structures, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and changes conformation.
This technique is particularly valuable for understanding the conformational landscapes of flexible molecules. For a compound like this compound, an MD simulation could:
Map the transitions between different conformers (e.g., through ring puckering and OH rotation).
Simulate how the molecule interacts with solvent molecules, providing insight into its behavior in solution.
Determine the relative populations of different conformers at a given temperature by exploring the potential energy surface dynamically.
Although specific MD simulation studies on this compound were not identified in the surveyed literature, this computational method represents a powerful next step for understanding the full range of its structural dynamics and how its flexibility influences its properties and interactions.
Analysis of Reactivity Descriptors and Bonding Characteristics of this compound
Computational and theoretical studies are indispensable in modern chemistry for predicting and understanding the behavior of molecules. For this compound, while specific experimental and computational data are not extensively available in the current literature, we can explore its potential reactivity and bonding characteristics by applying established theoretical frameworks. This analysis is based on the principles of Density Functional Theory (DFT), Natural Bond Orbital (NBO) analysis, and the Quantum Theory of Atoms in Molecules (AIM), using data from structurally analogous compounds like indanone derivatives to illustrate the concepts.
Global and Local Reactivity Descriptors
Global Reactivity Descriptors
HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) Energies: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical stability; a larger gap implies higher stability and lower reactivity.
Ionization Potential (I): The energy required to remove an electron. It can be approximated by the negative of the HOMO energy (I ≈ -EHOMO).
Electron Affinity (A): The energy released when an electron is added. It can be approximated by the negative of the LUMO energy (A ≈ -ELUMO).
Electronegativity (χ): The ability of a molecule to attract electrons, calculated as χ = (I + A) / 2.
Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as η = (I - A) / 2. Harder molecules are less reactive.
Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating a higher propensity to react.
Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile, calculated as ω = χ² / (2η).
For a molecule like this compound, the presence of the electron-donating methyl groups on the aromatic ring would be expected to raise the HOMO energy level compared to unsubstituted 1-indanol, potentially making it more susceptible to electrophilic attack. The hydroxyl group on the five-membered ring also significantly influences the electronic properties.
Illustrative Global Reactivity Descriptors for a Related Compound (Indanone Derivative)
| Descriptor | Value (eV) |
| EHOMO | -6.5 |
| ELUMO | -1.8 |
| Energy Gap (ΔE) | 4.7 |
| Ionization Potential (I) | 6.5 |
| Electron Affinity (A) | 1.8 |
| Electronegativity (χ) | 4.15 |
| Chemical Hardness (η) | 2.35 |
| Chemical Softness (S) | 0.426 |
| Electrophilicity Index (ω) | 3.67 |
This interactive table contains hypothetical data for an indanone derivative to illustrate the concepts. The values are representative and not specific to this compound.
Local Reactivity Descriptors
While global descriptors describe the molecule as a whole, local descriptors identify the most reactive sites. The Fukui function , f(r), is a key local descriptor that indicates the change in electron density at a specific point in the molecule upon the addition or removal of an electron. chemrxiv.orgmdpi.com It helps in distinguishing which atoms are more susceptible to:
Nucleophilic attack (f+(r)): Where an electron is accepted (LUMO-driven).
Electrophilic attack (f-(r)): Where an electron is donated (HOMO-driven).
Radical attack (f0(r)): The average of f+(r) and f-(r).
In this compound, one would anticipate that the oxygen atom of the hydroxyl group and the carbon atoms of the aromatic ring would have significant values for the Fukui function, indicating their importance in the molecule's reactivity.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational method that transforms the complex, delocalized molecular orbitals into a localized picture of chemical bonds and lone pairs, which aligns more closely with the intuitive Lewis structure concept. wikipedia.orguni-muenchen.defaccts.de This analysis provides detailed information on electron density distribution, hybridization, and stabilizing interactions within the molecule.
Key aspects of NBO analysis include:
Lewis Structure Description: NBO analysis determines the optimal Lewis structure, with electron densities of bonding orbitals and lone pairs ideally close to 2.0 electrons. wikipedia.org
Hybridization: It calculates the hybridization of atomic orbitals that form the chemical bonds. For instance, in the aromatic ring of this compound, the carbon atoms would exhibit sp² hybridization.
Donor-Acceptor Interactions: A crucial part of NBO analysis is the examination of delocalization effects through second-order perturbation theory. This reveals stabilizing interactions between a filled (donor) NBO and a vacant (acceptor) NBO. The stabilization energy, E(2), quantifies the strength of these interactions. Common interactions include those between bonding (σ or π) orbitals and antibonding (σ* or π*) orbitals, and between lone pairs (n) and antibonding orbitals.
Illustrative NBO Donor-Acceptor Interactions for a Substituted Indane Ring System
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| π(C5-C6) | π(C7-C8) | 20.5 |
| LP(1) O1 | σ(C1-H1) | 5.8 |
| σ(C2-H2) | σ(C1-C9) | 2.3 |
| π(C7-C8) | π(C5-C6) | 18.2 |
This interactive table presents hypothetical data for a substituted indane system to illustrate the types of interactions and their relative strengths. The atom numbering is arbitrary for this illustrative purpose. LP denotes a lone pair.
Atoms in Molecules (AIM) Theory Applications
The Quantum Theory of Atoms in Molecules (AIM), developed by Richard Bader, provides a rigorous method for partitioning a molecule's electron density into atomic basins. wikipedia.orgresearchgate.netuni-rostock.de This allows for the definition and characterization of atoms and chemical bonds based on the topology of the electron density, ρ(r).
A key concept in AIM is the bond critical point (BCP) , a point of minimum electron density between two bonded atoms where the gradient of the density is zero. The properties of the electron density at the BCP provide quantitative information about the nature of the chemical bond:
Electron Density (ρBCP): The magnitude of ρBCP correlates with the bond order; higher values suggest a stronger, more covalent bond.
Laplacian of the Electron Density (∇²ρBCP): The sign of the Laplacian indicates the nature of the interaction. A negative value (∇²ρBCP < 0) is characteristic of shared-electron interactions (covalent bonds), where electron density is concentrated between the nuclei. A positive value (∇²ρBCP > 0) is typical of closed-shell interactions (ionic bonds, hydrogen bonds, van der Waals interactions), where electron density is depleted in the internuclear region.
Total Electron Energy Density (HBCP): The sign of HBCP can also help distinguish between covalent (HBCP < 0) and non-covalent (HBCP > 0) interactions.
In an AIM analysis of this compound, one would expect to find BCPs for all covalent bonds (C-C, C-H, C-O, O-H). The topological properties at these points would confirm the covalent nature of the C-C bonds in the rings and the C-O bond, and could also be used to characterize potential intramolecular hydrogen bonding between the hydroxyl group and the π-system of the aromatic ring.
Illustrative AIM Topological Parameters for Bonds in a Related Aromatic Alcohol
| Bond | ρBCP (a.u.) | ∇²ρBCP (a.u.) | HBCP (a.u.) | Bond Type |
| C=C (aromatic) | 0.310 | -0.850 | -0.320 | Covalent |
| C-C (aliphatic) | 0.250 | -0.650 | -0.210 | Covalent |
| C-O | 0.200 | -0.150 | -0.180 | Polar Covalent |
| O-H | 0.350 | -2.100 | -0.450 | Polar Covalent |
This interactive table contains hypothetical data to illustrate the typical ranges of AIM parameters for different bond types. An atomic unit (a.u.) is used for these quantum mechanical quantities.
Mechanistic Investigations in 5,6 Dimethyl 1 Indanol Chemistry
Reaction Mechanism Elucidation in Synthesis
Unraveling the precise sequence of bond-forming and bond-breaking events is crucial for improving reaction efficiency and selectivity.
Catalytic Reaction Pathways and Intermediates
The synthesis of indanol derivatives often employs catalytic methods to achieve high efficiency and selectivity. For instance, the asymmetric reduction of corresponding indanones is a common strategy to produce chiral indanols. researchgate.net Catalytic cycles in these reactions typically involve the coordination of the substrate to a catalyst, followed by a series of steps leading to the product and regeneration of the catalyst.
In metal-catalyzed reactions, such as those involving ruthenium or rhodium complexes, the catalytic cycle may proceed through intermediates like metal-hydride species. These intermediates are key to the transfer of hydrogen to the carbonyl group of the indanone precursor. The nature of the ligands attached to the metal center plays a critical role in modulating the reactivity and selectivity of the catalyst.
Organocatalysis also offers viable pathways for indanol synthesis. Chiral organocatalysts can activate the substrate through the formation of transient intermediates, such as iminium or enamine ions, which then undergo the desired transformation with high stereocontrol. The specific pathway and the stability of intermediates are influenced by factors like the catalyst structure, solvent, and reaction temperature.
Intramolecular Rearrangement Mechanisms (e.g., 1,5-Hydride Shifts)
Intramolecular rearrangements, particularly hydride shifts, can be pivotal steps in the synthesis of indane frameworks. nih.govfrontiersin.org A researchgate.netwikipedia.org-hydride shift involves the transfer of a hydride ion from one position to another within the same molecule, typically over a five-atom distance. ucl.ac.ukwikipedia.org This type of rearrangement is often observed in reactions that generate a carbocation or an electron-deficient center, which then acts as an internal hydride acceptor. nih.govfrontiersin.org
For example, in the cyclization of certain precursors to form the indane skeleton, a researchgate.netwikipedia.org-hydride shift can trigger the ring-closing step. organic-chemistry.org The mechanism involves the formation of a transient intermediate where a hydride is transferred, leading to a new cationic center that is poised for cyclization. Computational studies can help to elucidate the transition state geometries and activation energies associated with these hydride shifts, providing insight into the feasibility and stereochemical outcome of the reaction. The efficiency of such rearrangements can be influenced by the substrate's conformation and the presence of activating groups. nih.govfrontiersin.orgucl.ac.uk
Stereochemical Control Mechanisms in Asymmetric Synthesis
Achieving a high degree of stereochemical control is a primary objective in the synthesis of chiral molecules like 5,6-Dimethyl-1-indanol.
Role of Chiral Catalysts and Auxiliaries in Enantioselectivity
Chiral catalysts and auxiliaries are instrumental in directing the stereochemical outcome of a reaction to favor the formation of one enantiomer over the other. researchgate.netmdpi.com Chiral catalysts, which can be metal complexes with chiral ligands or purely organic molecules, create a chiral environment around the reacting substrate. nih.govyork.ac.uk This chiral environment leads to diastereomeric transition states with different energy levels, resulting in the preferential formation of one enantiomeric product. slideshare.net
The enantioselectivity is determined by the steric and electronic interactions between the substrate and the chiral catalyst in the transition state. For instance, in the asymmetric reduction of a prochiral ketone to a chiral alcohol, the chiral catalyst can block one face of the carbonyl group, forcing the reducing agent to attack from the less hindered face. whiterose.ac.uk
Chiral auxiliaries, on the other hand, are chiral molecules that are temporarily attached to the substrate. york.ac.uk They guide the stereochemical course of the reaction and are subsequently removed to yield the enantiomerically enriched product. The auxiliary's steric bulk and conformational preferences are key to inducing high levels of diastereoselectivity in the intermediate steps. york.ac.uk
| Catalyst/Auxiliary Type | Mechanism of Stereocontrol | Key Factors Influencing Enantioselectivity |
|---|---|---|
| Chiral Metal Complexes | Formation of diastereomeric transition states due to the chiral ligand sphere around the metal center. | Ligand structure, metal identity, solvent, temperature. |
| Chiral Organocatalysts | Formation of transient chiral intermediates (e.g., iminium ions, enamines) that react stereoselectively. | Catalyst structure, substrate-catalyst interactions (e.g., hydrogen bonding), reaction conditions. |
| Chiral Auxiliaries | Steric hindrance and conformational bias imposed by the auxiliary directs the approach of reagents. | Auxiliary structure, method of attachment and cleavage, reaction temperature. |
Diastereoselective Control in Cyclization Reactions
When a molecule already contains one or more stereocenters, the formation of a new stereocenter during a cyclization reaction can lead to diastereomers. du.ac.in Diastereoselective control aims to favor the formation of one diastereomer over others. nih.govnih.gov This control is often achieved by exploiting the steric and electronic properties of the existing stereocenters to influence the conformation of the transition state during the ring-forming step.
For instance, in the intramolecular cyclization to form the indanol ring, the substituents on the acyclic precursor can direct the cyclization to occur in a way that minimizes steric interactions in the transition state. This leads to a preferred relative stereochemistry between the newly formed stereocenter and the existing ones. The choice of reagents and reaction conditions can also significantly impact the diastereoselectivity of the cyclization process. uwindsor.ca
Tautomeric Equilibria Studies (e.g., Imine-Enamine Tautomerism)
Tautomerism, the equilibrium between two or more interconvertible structural isomers, can play a significant role in the reaction pathways leading to indanol derivatives. wikipedia.orgcas.cn The imine-enamine tautomerism is particularly relevant in reactions involving nitrogen-containing intermediates. nih.gov
Imines, which contain a carbon-nitrogen double bond, can exist in equilibrium with their enamine tautomers, which have a carbon-carbon double bond and a nitrogen atom attached to one of the double-bonded carbons. wikipedia.org This equilibrium is analogous to the more familiar keto-enol tautomerism. youtube.com The position of the equilibrium depends on factors such as the structure of the molecule, the solvent, and the presence of acid or base catalysts. wikipedia.orgcas.cn
Applications of 5,6 Dimethyl 1 Indanol As a Synthetic Intermediate
Precursor in the Synthesis of Organic Fine Chemicals
Organic fine chemicals are pure, single substances produced in limited quantities and are often used as specialty chemicals or as intermediates for pharmaceuticals, agrochemicals, and dyes. Substituted indanols and their corresponding indanones are key precursors in this sector. For instance, the closely related 5,6-dimethoxy-1-indanone (B192829) is a crucial intermediate in the synthesis of Donepezil, an acetylcholinesterase inhibitor used in the management of Alzheimer's disease. ncats.io
While direct examples detailing the use of 5,6-dimethyl-1-indanol for the synthesis of specific commercial fine chemicals are not extensively documented in publicly available literature, its structural similarity to other industrially relevant indanones suggests its potential. The primary route through which it serves as a precursor is via its oxidation to the corresponding ketone, 5,6-dimethyl-1-indanone. This indanone is the more versatile intermediate, ready for a variety of subsequent chemical transformations. The indanone structure is a component of numerous biologically active molecules, indicating that derivatives of 5,6-dimethyl-1-indanone are promising candidates for fine chemical synthesis. beilstein-journals.org
Building Block for Complex Molecular Architectures
The indane framework provides a rigid and well-defined three-dimensional structure, making it an excellent building block for constructing complex molecular architectures. The predictable stereochemistry of the five-membered ring fused to the aromatic ring allows for precise spatial arrangement of functional groups.
The application of indanone and indanol intermediates as building blocks in medicinal chemistry is a well-established strategy for creating diverse molecular scaffolds. beilstein-journals.orgorgsyn.org By utilizing this compound, chemists can introduce a dimethylated phenyl moiety into a larger molecule, which can influence properties such as lipophilicity, metabolic stability, and receptor binding affinity. The alcohol functional group in this compound, or the ketone in its oxidized form, provides a reactive handle for elaboration into more complex systems, including spirocyclic compounds and polycyclic aromatic hydrocarbons.
Intermediate in the Development of Other Organic Compounds
This compound is a versatile intermediate that can be readily converted into a range of other organic compounds through functional group transformations.
The most direct application of this compound as an intermediate is its conversion to 5,6-dimethyl-1-indanone. This transformation is a standard oxidation of a secondary alcohol to a ketone, which can be achieved using a variety of common oxidizing agents.
Table 1: Common Reagents for Oxidation of Indanols to Indanones
| Reagent Class | Specific Example(s) | Typical Conditions |
|---|---|---|
| Chromium-based | Pyridinium chlorochromate (PCC) | Dichloromethane (DCM), Room Temp |
| Jones reagent (CrO₃/H₂SO₄) | Acetone, 0°C to Room Temp | |
| Manganese-based | Potassium permanganate (B83412) (KMnO₄) | Basic or acidic solution |
| Sulfur-based | Swern Oxidation (DMSO, oxalyl chloride) | Low temperature (-78°C), followed by a hindered base (e.g., Et₃N) |
| Hypervalent Iodine | Dess-Martin periodinane (DMP) | Dichloromethane (DCM), Room Temp |
Once formed, 5,6-dimethyl-1-indanone can be used to synthesize other substituted indanols. For example, reduction of the ketone can regenerate the indanol, and if a chiral reducing agent is used, this can be done enantioselectively. Furthermore, reactions at the alpha-carbon of the ketone can introduce new functional groups, which can then be followed by reduction to yield a variety of substituted indanols.
The indanone structure, readily accessible from this compound, is a key precursor for the synthesis of important nitrogen-containing heterocyclic systems like indoles and indazoles. These motifs are prevalent in pharmaceuticals and biologically active compounds. jmchemsci.comnih.gov
Indazole Synthesis: Indazoles can be synthesized by the reaction of a ketone with hydrazine (B178648). In this context, 5,6-dimethyl-1-indanone can undergo a condensation reaction with hydrazine or a substituted hydrazine, followed by cyclization and aromatization, to yield a dimethyl-substituted indazole derivative. This reaction effectively fuses a pyrazole (B372694) ring onto the existing indanone framework. jmchemsci.comjmchemsci.com
Indole (B1671886) Synthesis: The Fischer indole synthesis is a classic method for preparing indoles, involving the reaction of a ketone or aldehyde with a phenylhydrazine (B124118) derivative in the presence of an acid catalyst. nih.gov 5,6-dimethyl-1-indanone can serve as the ketone component in this reaction. Reacting it with an appropriate hydrazine would lead to the formation of a dimethylated indolo[3,2-b]indane or a related carbazole-type structure, depending on the reaction conditions and subsequent rearrangements.
Role in Chiral Derivatization for Synthetic Purposes
Asymmetric synthesis is critical for the preparation of enantiomerically pure compounds, particularly in the pharmaceutical industry. uwindsor.caddugu.ac.in Chiral derivatization is a technique used to separate enantiomers of a racemic mixture or to introduce a chiral center that can direct the stereochemistry of subsequent reactions. nih.govnih.gov
This compound, being a chiral molecule (with a stereocenter at the C-1 position), can be utilized in this context. If a racemic mixture of this compound is prepared, its enantiomers can be separated by reacting the alcohol with an enantiomerically pure chiral derivatizing agent, such as a chiral carboxylic acid, to form a mixture of diastereomers. These diastereomers have different physical properties and can be separated by techniques like chromatography or crystallization. mdpi.com After separation, the chiral auxiliary can be cleaved to yield the enantiomerically pure (R)- or (S)-5,6-dimethyl-1-indanol.
Table 2: Principles of Chiral Derivatization for Resolution of Alcohols
| Step | Process | Description |
|---|---|---|
| 1. Derivatization | Reaction with a chiral agent | A racemic alcohol (R/S)-ROH is reacted with a single enantiomer of a chiral acid (R')-R'COOH to form a mixture of diastereomeric esters, (R,R')-ROCOR' and (S,R')-ROCOR'. |
| 2. Separation | Physical Separation | The diastereomers are separated based on their different physical properties (e.g., solubility, chromatographic retention) using methods like crystallization or chromatography. |
| 3. Cleavage | Removal of the chiral auxiliary | The separated diastereomeric esters are individually hydrolyzed to release the enantiomerically pure alcohols, (R)-ROH and (S)-ROH, and recover the chiral acid. |
Once obtained in an enantiopure form, (R)- or (S)-5,6-dimethyl-1-indanol can itself be used as a chiral auxiliary or as a chiral building block in the synthesis of other enantiomerically pure complex molecules. du.ac.inuvic.cayork.ac.uk
Q & A
Q. How should researchers design controls to account for solvent or vehicle effects in this compound assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
